molecular formula C26H31N3OS B14122086 Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-

Cat. No.: B14122086
M. Wt: 433.6 g/mol
InChI Key: QOLYCOJQUSUCGR-LJQANCHMSA-N
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Description

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .

Comparison with Similar Compounds

Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:

Biological Activity

Thiazolo[3,2-b][2,4]benzodiazepines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- , exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazolo[3,2-b][2,4]benzodiazepines typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound in focus contains a thiazole ring fused with a benzodiazepine structure, which is known for its ability to interact with multiple biological targets.

Biological Activity Overview

1. Antimicrobial Activity:
Research has demonstrated that thiazolo[3,2-b][2,4]benzodiazepines exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 200 μg/mL depending on the substituents present on the aryl ring .

Table 1: Antimicrobial Activity of Thiazolo[3,2-b][2,4]benzodiazepines

CompoundBacterial StrainMIC (μg/mL)
3cStaphylococcus aureus100
7bEscherichia coli62.5
7aStreptococcus pyogenes100

2. Anticancer Properties:
Thiazolo[3,2-b][2,4]benzodiazepines have also been investigated for their anticancer activity. Compounds derived from this class have shown efficacy against various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against human hepatocellular carcinoma cells (HepG2), with an LC50 value indicating low toxicity compared to standard chemotherapeutics .

Table 2: Cytotoxicity of Thiazolo[3,2-b][2,4]benzodiazepines

CompoundCancer Cell LineLC50 (nM)
RD-4HepG29.96
RD-12HepG2>10

3. Anxiolytic Activity:
The anxiolytic potential of thiazolo[3,2-b][2,4]benzodiazepines is noteworthy. Studies have shown that certain derivatives exhibit anxiolytic effects comparable to well-known anxiolytics like diazepam. Behavioral tests indicated that these compounds do not significantly impair muscle tone while providing anti-anxiety effects .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of synthesized thiazolo[3,2-b][2,4]benzodiazepines, researchers found that modifications in the side chains significantly influenced antibacterial potency. The presence of specific functional groups enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .

Case Study 2: Anticancer Screening
A series of thiazolo[3,2-b][2,4]benzodiazepine derivatives were screened for anticancer activity against various human cancer cell lines. One notable derivative showed considerable promise with an LC50 value indicating effective cytotoxicity while being less toxic than traditional chemotherapeutic agents .

Properties

Molecular Formula

C26H31N3OS

Molecular Weight

433.6 g/mol

IUPAC Name

1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine

InChI

InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1

InChI Key

QOLYCOJQUSUCGR-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C

Origin of Product

United States

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